molecular formula C9H13NO B3023145 2-[(Methylamino)methyl]benzyl Alcohol CAS No. 57685-24-2

2-[(Methylamino)methyl]benzyl Alcohol

Cat. No. B3023145
CAS RN: 57685-24-2
M. Wt: 151.21 g/mol
InChI Key: PHVGEFLKZWWBOU-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzyl alcohol is a chemical compound that is part of a broader class of organic compounds known as benzyl alcohols with an amino substituent. The compound is characterized by the presence of a benzyl group attached to an alcohol functional group, with a methylamino moiety linked to the methylene bridge. This structure is a common motif in various synthetic intermediates and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-[(Methylamino)methyl]benzyl alcohol derivatives can be achieved through several methods. One approach involves the palladium-catalyzed acetoxylation of benzylic C-H bonds using picolinamides as a directing group, which allows for the synthesis of a wide range of 2-amino benzyl alcohol analogues in good yields . Another method includes the synthesis of optically pure compounds through a sequence of reactions starting from phenylephrine, which involves condensation with acetone, treatment with thallous ethoxide and trimethylacetyl chloride, and cleavage of the oxazolidine ring by hydrogen chloride . Additionally, palladium-catalyzed α-arylation of methyl isobutyrate and butyronitrile has been used to synthesize 2,5-disubstituted benzyl alcohols, which can be further elaborated to benzyl amines .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a closely related compound, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, was elucidated, revealing intramolecular and intermolecular hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The reactivity of 2-[(Methylamino)methyl]benzyl alcohol and its derivatives can be explored through various chemical reactions. For example, the Michael reactions of alcohols with benzoxazepine derivatives have been studied, showing different stereoselectivities under photochemical and thermal conditions . Additionally, the use of p-benzoquinone as a TLC derivatization reagent for the analysis of primary and secondary amines, including 2-(methylamino)ethanol, has been investigated, providing insights into the chemistry of derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(Methylamino)methyl]benzyl alcohol and its analogues are influenced by their molecular structure. The synthesis investigation for 3-methylamino-1-benzyl alcohol, a related compound, has shown that the reaction conditions, such as pH and temperature, significantly affect the yield and purity of the final product . The solvents used for extraction and recrystallization also play a crucial role in determining the yield and purity of these compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The bench-stable pyridinium salt, 2-Benzyloxy-1-methylpyridinium triflate, demonstrates its utility in converting alcohols into benzyl ethers upon warming, showcasing a method of benzylation for a wide range of alcohols with good to excellent yield (Poon & Dudley, 2006).
  • Investigation into the synthesis of 3-methylamino-1-benzyl alcohol from acetyl benzene via the Mannich reaction followed by reduction with KBH4 reveals optimized reaction conditions, achieving a notable yield and purity (Zhe, 2015).

Catalysis and Polymerization

  • Zinc(II) bis(phenolato)amine complexes are reported for their role in the polymerization of ε-caprolactone (CL), where studies including X-ray crystallographic and NMR techniques provide insight into the mechanism of ring-opening polymerization of CL, demonstrating the catalytic potential of these complexes in creating poly-ε-caprolactone (Silvernail et al., 2007).

Material Science and Analytical Chemistry

  • The study on binary mixtures of benzyl alcohol with various amides through density and ultrasonic speed measurements reveals insights into the interaction strength and molecular dynamics within these mixtures, indicating potential applications in material science and solvent design (Ali & Nain, 2002).
  • A novel palladium-catalyzed acetoxylation of benzylic C-H bonds utilizing picolinamides as a directing group showcases a broad synthetic utility towards various benzo-fused heterocycles, hinting at potential pathways in synthetic organic chemistry and material science applications (Cheng et al., 2014).

Environmental and Green Chemistry

  • The clean, one-step catalytic esterification of primary alcohols to methyl esters using molecular oxygen as a green oxidant and supported gold nanoparticles as catalysts presents a sustainable approach in the synthesis of esters, emphasizing the importance of green chemistry principles in industrial applications (Oliveira et al., 2009).

Biotechnology and Bioengineering

  • Engineering Escherichia coli for the de novo biosynthesis of benzyl alcohol from renewable glucose through a non-natural pathway illustrates the potential of metabolic engineering in producing valuable chemical compounds from sustainable resources, providing a pathway towards the bio-based production of aromatic hydrocarbons (Pugh et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, benzyl alcohol, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . Personal protective equipment including eye and face protection is recommended when handling this compound .

Mechanism of Action

Target of Action

2-[(Methylamino)methyl]benzyl Alcohol is structurally similar to epinephrine , a hormone and neurotransmitter. Epinephrine is known to interact with adrenergic receptors, which are the primary targets of this compound. These receptors play a crucial role in the sympathetic nervous system, mediating physiological responses such as the fight-or-flight response.

Mode of Action

The compound’s interaction with its targets is likely to involve binding to the adrenergic receptors, similar to epinephrine . This binding can trigger a series of changes in the cell, leading to the activation or inhibition of various intracellular pathways.

Biochemical Pathways

This pathway plays a key role in various physiological processes, including heart rate regulation, smooth muscle relaxation, and glycogenolysis .

Pharmacokinetics

Similar compounds like lidocaine are known to be rapidly metabolized by the liver, with metabolites and unchanged drug excreted by the kidneys . The presence or absence of a vasoconstrictor agent can influence the rate of absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-[(Methylamino)methyl]benzyl Alcohol. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution .

properties

IUPAC Name

[2-(methylaminomethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-6-8-4-2-3-5-9(8)7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGEFLKZWWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methylamino)methyl]benzyl Alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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